molecular formula C11H14O B195941 Valerophenone CAS No. 1009-14-9

Valerophenone

Cat. No. B195941
CAS RN: 1009-14-9
M. Wt: 162.23 g/mol
InChI Key: XKGLSKVNOSHTAD-UHFFFAOYSA-N
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Description

Valerophenone, also known as butyl phenyl ketone, is an aromatic ketone with the formula C6H5C(O)C4H9 . It is a colorless liquid that is soluble in organic solvents . It is often used as a tool in the study of various photochemical processes and as intermediates of liquid crystals .


Synthesis Analysis

Valerophenone is usually prepared by the acylation of benzene using valeryl chloride . It can also be synthesized from benzene and valeryl chloride by the Friedel-Crafts reaction or from methyl benzoate by the Grignard reaction .


Molecular Structure Analysis

Valerophenone has a molecular formula of C11H14O . It contains a total of 26 bonds, including 12 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ketone (aromatic) .


Chemical Reactions Analysis

Valerophenone undergoes enantioselective hydrogenation to the corresponding alcohol . Its photochemistry has been studied . The crystal structures of valerophenone diperoxides trans-1 and cis-1 were elucidated by X-ray crystallographic analysis .


Physical And Chemical Properties Analysis

Valerophenone has a melting point of -9°C, a boiling point of 244-245°C, a density of 0.975 g/mL at 20°C, and a refractive index of n20/D 1.5143 . It is insoluble in water .

Scientific Research Applications

  • Organic Photochemistry : Valerophenone is used to study the "Norrish type II" photochemical reaction, which can be performed with simple irradiation systems and gas chromatography, providing insights into organic photochemistry problems (Marciniak, 1988).

  • Photochemistry and Diastereoselectivity : The photochemistry of Valerophenone shows a significant shift in photoreactivity and diastereoselectivity due to minor structural changes, such as the addition of a cyclopropyl group (Park, Cho & Chong, 2007).

  • Triplet State and Biradical Observations : Studies using ns-laser photolysis techniques observed transient absorptions due to the triplet state and 1,4-biradical of Valerophenone in both polar and nonpolar solvents (Hayashi & Nagakura, 1980).

  • Biosynthesis of Bitter Acids in Hops : Valerophenone synthase (VPS) is a polyketide synthase involved in the formation of phloroglucinol derivatives in the synthesis of bitter acids in hops (Zuurbier et al., 1998).

  • Photoreactivity in Solid Solutions : The photoreactivity of Valerophenone in frozen solid solvents shows different product and mass distributions, highlighting the influence of the solid solvent cavity on photochemical efficiency (Klán, Janošek & Kríz, 2000).

  • Bifunctional Activities in Hop Resin Biosynthesis : VPS not only catalyzes the biosynthesis of phlorisovalerophenone in hops but also contributes to the formation of naringenin-chalcone, indicating its bifunctional role in resin and prenylflavonoid biosynthesis (Okada et al., 2001).

  • Solvent Effects on Photoreactivity : Studies using combined methods of DFT, CASSCF, CASPT2, and molecular mechanics have shown the influence of solvent interactions on the photoreactivity of Valerophenone (Ding et al., 2009).

  • Application in Nanoparticle Formulation : Valerophenone thiosemicarbazone-loaded nanoparticles have been studied for their potential in controlling Aspergillus flavus, an aflatoxin-producing fungus, suggesting its agronomical applications (Spadola et al., 2020).

  • CHS Homologues in Hops : Valerophenone synthase homologues of chalcone synthase (CHS) are involved in the biosynthesis of bitter acids in hops, highlighting its role in the flavoring of beer (Novák, Matoušek & Bříza, 2003).

  • Photoreaction in Aqueous Solution : The kinetics and products of Valerophenone's photoreaction in aqueous solution were studied, revealing insights into its quantum yields and cyclization processes (Zepp et al., 1998).

Safety And Hazards

Valerophenone is stable and flammable . It is incompatible with strong oxidizing agents, acids, bases, and plastics . In case of skin contact, it is advised to wash off with soap and plenty of water . If inhaled, move the person into fresh air .

Future Directions

Valerophenone has been found to exhibit remarkable antimalarial activities in vitro and in vivo . This activity is probably associated with the reactivity of the peroxide group and the steric and electronic effects of the substituents surrounding the diperoxide group .

properties

IUPAC Name

1-phenylpentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-2-3-9-11(12)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGLSKVNOSHTAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061406
Record name 1-Pentanone, 1-phenyl-
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Molecular Weight

162.23 g/mol
Source PubChem
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Physical Description

Liquid
Record name 1-Phenyl-1-pentanone
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Boiling Point

245.00 °C. @ 760.00 mm Hg
Record name 1-Phenyl-1-pentanone
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Product Name

Valerophenone

CAS RN

1009-14-9
Record name Valerophenone
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Record name Butyl phenyl ketone
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Record name Valerophenone
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Record name 1-Pentanone, 1-phenyl-
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Record name 1-Pentanone, 1-phenyl-
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Record name Valerophenone
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Record name BUTYL PHENYL KETONE
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Record name 1-Phenyl-1-pentanone
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Melting Point

-9.4 °C
Record name 1-Phenyl-1-pentanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031208
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,620
Citations
RG Zepp, MM Gumz, WL Miller… - The Journal of Physical …, 1998 - ACS Publications
… Valerophenone solutions were prepared using two different methods for … valerophenone were prepared in pure water as previously described. The aqueous solubility of valerophenone …
Number of citations: 74 pubs.acs.org
C Eiden, O Mathieu, P Cathala, D Debruyne… - Clinical …, 2013 - Taylor & Francis
… We present, here, the first documented cases of recreational use of 2-pyrrolidino valerophenone (PVP) associated with death for one patient, with post-mortem toxicological analysis. …
Number of citations: 52 www.tandfonline.com
Y Okada, K ITo - Bioscience, biotechnology, and biochemistry, 2001 - Taylor & Francis
… Recently, Fung er al. reported that valerophenone synthase catalyzed … Paniego er al. purified valerophenone synthase and … the CHSL protein has valerophenone synthase activity. The …
Number of citations: 132 www.tandfonline.com
BS Park, SS Cho, SH Chong - Bulletin of the Korean Chemical …, 2007 - researchgate.net
… In summary, Valerophenone shows a dramatic shift of photoreactivity by a cyclopropyl group at alpha position to the carbonyl group. By the minor change of structure, the …
Number of citations: 6 www.researchgate.net
P Klán, J Janošek, Z Křı́ž - Journal of Photochemistry and Photobiology A …, 2000 - Elsevier
… valerophenone photoreactivity as part of our program on microwave photochemistry [28], [29]. Now we wish to report on the photoreactivity of valerophenone in ‘… of valerophenone under …
Number of citations: 50 www.sciencedirect.com
CB Castro, LD Whittock, SP Whittock, G Leggett… - Annals of …, 2008 - academic.oup.com
… This study investigated variation in DNA sequence and gene expression of valerophenone … Cloning and analysis of valerophenone synthase gene expressed specifically in lupulin …
Number of citations: 29 academic.oup.com
P Novák, J Matoušek, J Bříza - Biologia plantarum, 2003 - Springer
Valerophenone synthase homologue of chalcone synthase (CHS) is the first key enzyme described to be involved in the biosynthesis of bitter acids, the compounds produced in hop …
Number of citations: 37 link.springer.com
Y Okada, K Saeki, A Inaba, N Suda, T Kaneko… - Journal of plant …, 2003 - Elsevier
The promoter region of the valerophenone synthase (VPS) gene was isolated from hop (Humulus lupulus). VPS, a member of the chalcone synthase (CHS) super-family, catalyzes the …
Number of citations: 31 www.sciencedirect.com
L Ding, L Shen, XB Chen, WH Fang - The Journal of Organic …, 2009 - ACS Publications
Norrish type reactions for valerophenone in aqueous … of valerophenone with water results in a blue shift of the n,π* excited states, while the Coulomb interaction between valerophenone …
Number of citations: 16 pubs.acs.org
H Hayashi, S Nagakura - Bulletin of the Chemical Society of Japan, 1980 - journal.csj.jp
The Norrish type II reaction of valerophenone was studied by the ns-laser photolysis technique, the fourth harmonic (266 nm) of a Q-switched Nd: YAG laser being used as an exciting …
Number of citations: 28 www.journal.csj.jp

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